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Compound of Interest

Compound Name:
2,3-Dihydrobenzofuran-4-

carbaldehyde

Cat. No.: B050890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the versatile

synthetic building block, 2,3-Dihydrobenzofuran-4-carbaldehyde. While a complete,

experimentally verified dataset from a single source is not publicly available, this document

compiles predicted spectroscopic data based on the analysis of structurally similar compounds.

The information herein is intended to serve as a valuable resource for the characterization and

utilization of this compound in research and development.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2,3-Dihydrobenzofuran-4-carbaldehyde. These

predictions are derived from established principles of spectroscopy and by analogy to the

known spectral characteristics of related benzofuran and benzaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.2 s 1H H-8 (Aldehyde)

~7.6 d 1H H-5

~7.3 t 1H H-6

~7.0 d 1H H-7

~4.7 t 2H H-2

~3.3 t 2H H-3

¹³C NMR (Predicted)

Chemical Shift (δ) ppm Carbon Type

~192 C=O (Aldehyde)

~160 C-7a

~135 C-5

~129 C-4

~125 C-6

~122 C-3a

~110 C-7

~72 C-2

~30 C-3

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~2900-2800 Medium C-H stretch (alkane)

~2850-2750 Medium, sharp C-H stretch (aldehyde)

~1680 Strong, sharp C=O stretch (aldehyde)

~1600, ~1470 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (aryl ether)

Mass Spectrometry (MS) (Predicted)
m/z Relative Intensity Assignment

148 High [M]⁺ (Molecular ion)

147 High [M-H]⁺

120 Medium [M-CO]⁺

119 Medium [M-CHO]⁺

91 Medium [C₇H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of

organic compounds like 2,3-Dihydrobenzofuran-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2,3-
Dihydrobenzofuran-4-carbaldehyde in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).
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Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C

NMR, broadband proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid compound in a

volatile organic solvent (e.g., dichloromethane or acetone).

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the

solvent to evaporate, leaving a thin film of the compound.

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and

acquire the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable volatile solvent (e.g., methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a

common technique for small organic molecules.

Data Acquisition: Acquire the mass spectrum, scanning over a suitable mass-to-charge (m/z)

range to observe the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dihydrobenzofuran-4-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050890#spectroscopic-data-of-2-3-
dihydrobenzofuran-4-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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